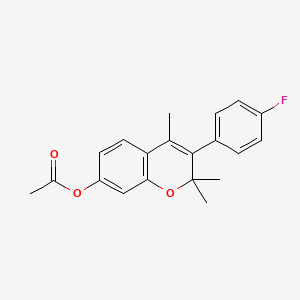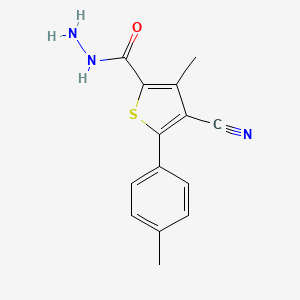
4-Cyano-3-methyl-5-(4-methylphenyl)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-3-methyl-5-(4-methylphenyl)-2-thiophenecarbohydrazide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Larvicidal Activity
A study explored the larvicidal activity of novel hydrazones including compounds related to 4-Cyano-3-methyl-5-(4-methylphenyl)-2-thiophenecarbohydrazide against Anopheles arabiensis. These compounds were synthesized using conventional methods and were found to be promising larvicidal agents (N. P et al., 2021).
Anticancer Potential
Another research demonstrated the use of similar compounds in cancer treatment. Derivatives of 1,2,4-Triazole-3-thiol with hydrazone moiety showed cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Certain compounds within this class were identified as active in 3D cell cultures and potentially useful as anticancer agents (Aida Šermukšnytė et al., 2022).
Crystal Structure Analysis
The crystal structure of a similar compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, was determined using X-ray diffraction. This study contributes to understanding the molecular and crystal structure of such compounds, which is crucial for their application in various scientific fields (L. Wen et al., 2006).
Antimicrobial Activity
A study focused on the synthesis of new 1,2,4-triazoles, Mannich, and Schiff bases, related to this compound, and evaluated their antimicrobial activities. This work adds to the understanding of the potential use of such compounds in combating microbial infections (Hacer Bayrak et al., 2009).
Antifungal Properties
The synthesis of 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, similar to the target compound, demonstrated promising antifungal activity. This adds another dimension to the therapeutic potential of these compounds (M. Wujec et al., 2004).
Nonlinear Optical Properties
A study on hydrazones, structurally similar to this compound, investigated their nonlinear optical properties using a single-beam z-scan technique. This research is significant for applications in optical devices such as limiters and switches (K. Naseema et al., 2010).
properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
4-cyano-3-methyl-5-(4-methylphenyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)13-11(7-15)9(2)12(19-13)14(18)17-16/h3-6H,16H2,1-2H3,(H,17,18) |
InChI Key |
PPMYPMZSKXINOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(S2)C(=O)NN)C)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(S2)C(=O)NN)C)C#N |
solubility |
6.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



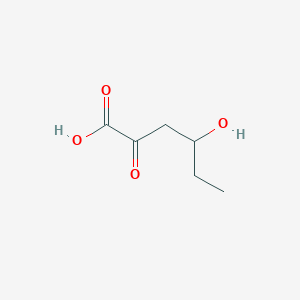
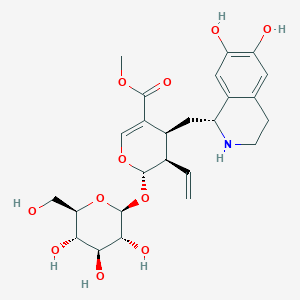
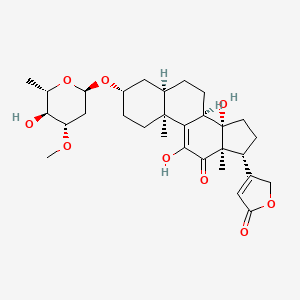
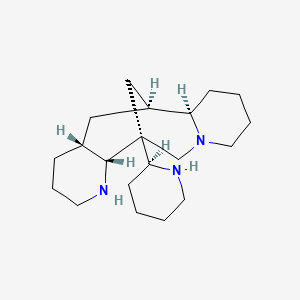



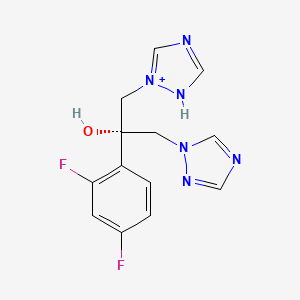
![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)

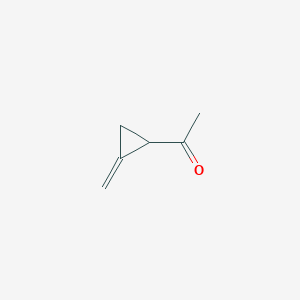
![1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1200911.png)
